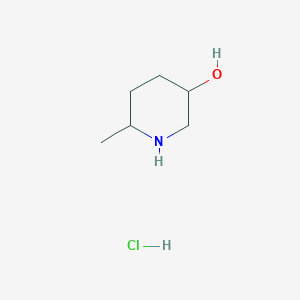

6-Methylpiperidin-3-ol hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-methylpiperidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-5-2-3-6(8)4-7-5;/h5-8H,2-4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVOAKSPCPLYSNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67459-74-9 | |

| Record name | rac-(3R,6S)-6-methylpiperidin-3-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 6 Methylpiperidin 3 Ol Hydrochloride

Stereoselective Synthesis Approaches

Achieving control over the three-dimensional structure is paramount in the synthesis of chiral molecules like 6-methylpiperidin-3-ol (B1593996). Stereoselective methods are designed to produce a single, desired stereoisomer from a mixture of possibilities, thereby avoiding the need for difficult separation processes and maximizing the yield of the active compound.

Asymmetric Synthesis Techniques

Asymmetric synthesis introduces chirality into a molecule, leading to the preferential formation of one enantiomer over the other. For substituted piperidines, this often involves the use of chiral auxiliaries, catalysts, or building blocks derived from the "chiral pool." acs.orgacs.orgresearchgate.net

One powerful strategy employs phenylglycinol-derived chiral bicyclic lactams. acs.orgnih.govcapes.gov.br These scaffolds allow for the stereocontrolled introduction of substituents at various positions on the piperidine (B6355638) ring. For instance, the synthesis of 2-alkylpiperidines can be achieved through stereocontrolled α-amidoalkylation reactions. acs.org Although a direct synthesis of 6-methylpiperidin-3-ol using this specific lactam is not detailed, the methodology's versatility in creating diversely substituted, enantiopure piperidines is well-established. researchgate.net Rhodium-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) intermediate represents another cutting-edge technique, providing access to 3-substituted tetrahydropyridines with excellent enantioselectivity, which can then be reduced to the final piperidine. nih.govacs.orgsnnu.edu.cn

Table 1: Asymmetric Synthesis Approaches for Piperidine Derivatives

| Method | Key Feature | Typical Outcome | Reference |

|---|---|---|---|

| Chiral Bicyclic Lactams | Use of phenylglycinol-derived auxiliaries | High diastereoselectivity in substituent addition | acs.orgresearchgate.net |

| Asymmetric Carbometalation | Rh-catalyzed reaction with chiral ligands | Excellent enantioselectivity (high ee) | acs.orgsnnu.edu.cn |

Diastereoselective Cyclization Strategies

Diastereoselective cyclization aims to control the relative stereochemistry between two or more stereocenters within the molecule. For 6-methylpiperidin-3-ol, this means controlling the cis or trans relationship between the C6 methyl group and the C3 hydroxyl group.

A visible-light-driven radical silylative cyclization of aza-1,6-dienes has been developed for the stereoselective synthesis of densely functionalized piperidines. nih.gov This method proceeds via a 6-exo-trig cyclization, where the geometry of the starting olefin is closely associated with the resulting cis-stereoselectivity of the product. nih.gov Furthermore, tethered aza-Wacker cyclizations, which involve the oxidative cyclization of alkenyl phosphoramidates, can achieve high diastereoselectivity (>20:1) by using a chelating auxiliary, such as 5-chloro-8-quinolinol, to direct the stereochemical outcome. chemrxiv.org While these methods have not been explicitly reported for 6-methylpiperidin-3-ol, they represent the forefront of diastereoselective piperidine synthesis.

Reduction of a substituted pyridine-2,6-dicarboxylate (B1240393) under hydrogen pressure has been shown to yield the pure cis-isomer of the corresponding piperidine derivative, which can then be further functionalized. nih.gov This highlights how the choice of reduction conditions for a pre-formed ring can be a key diastereoselective step.

Crystallization-Induced Dynamic Resolution in Stereocontrol

Crystallization-induced dynamic resolution (CIDR) is a powerful technique for obtaining a single stereoisomer from a mixture. nih.govacs.org This process combines the continuous racemization or epimerization of the undesired isomer in solution with the selective crystallization of the desired, less soluble isomer. nih.govacs.org This effectively pulls the equilibrium towards the formation of the desired crystalline product, potentially converting a racemic or diastereomeric mixture into a single isomer in high yield. researchgate.net

A notable application of this technique was demonstrated in the synthesis of a key intermediate for the orexin (B13118510) receptor antagonist MK-6096, ((3R,6R)-6-methylpiperidin-3-yl)methanol. researchgate.net In this process, a mixture of trans and cis lactam acids was subjected to CIDR. The use of an appropriate amine base facilitated both the epimerization of the unwanted isomer in solution and the selective crystallization of the desired trans-lactam acid as an ammonium (B1175870) salt with greater than 95% diastereomeric excess and in 91% yield. researchgate.net This demonstrates the efficiency of CIDR in controlling the crucial trans stereochemistry required for the final product. researchgate.net

More recent advancements include light-driven CIDR for racemic amines, which uses a photoredox catalyst to mediate racemization under mild conditions while the desired enantiomer crystallizes out as a diastereomeric salt. nih.govacs.org

Classical and Contemporary Ring-Formation Reactions

The construction of the core piperidine ring is the foundational step in the synthesis of 6-methylpiperidin-3-ol. Various cyclization strategies, from classical intramolecular reactions to modern catalytic protocols, have been developed to form this six-membered heterocycle efficiently.

Intramolecular Cyclization Pathways

Intramolecular cyclization involves a single molecule, containing both a nitrogen source and a reactive site, turning upon itself to form the ring. nih.gov The regioselectivity of the ring closure is often governed by Baldwin's rules, which predict the favorability of different cyclization types (e.g., exo vs. endo, trig vs. dig).

The formation of piperidines via a 6-endo-trig cyclization is a common pathway. For example, the aza-Prins cyclization of homoallylic amines with aldehydes, promoted by catalysts like NHC-Cu(I) and ZrCl4, proceeds through a 6-endo-trig closure to form the piperidine ring. nih.gov Similarly, radical-mediated cyclizations can also be employed. A visible-light-driven silylative cyclization of aza-1,6-dienes is initiated by a chemoselective radical addition followed by a 6-exo-trig cyclization to yield highly substituted piperidines. nih.gov These methods showcase how different activation strategies can facilitate the formation of the piperidine skeleton.

Table 2: Examples of Intramolecular Cyclization Pathways for Piperidine Synthesis

| Pathway | Description | Activating Method | Reference |

|---|---|---|---|

| 6-endo-trig | Aza-Prins cyclization of a homoallylic amine with an aldehyde. | Lewis acid (ZrCl4) and NHC-Cu(I) complex. | nih.gov |

| 6-exo-trig | Radical silylative cyclization of an aza-1,6-diene. | Visible-light photoredox catalysis. | nih.gov |

| 6-endo-dig | Reductive hydroamination/cyclization cascade of alkynes. | Acid-mediated alkyne functionalization. | nih.gov |

Reductive Amination Protocols

Reductive amination is a highly versatile and widely used method for forming C-N bonds and is a cornerstone of amine synthesis. researchgate.net It typically involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. beilstein-journals.org This method can be applied intramolecularly to form cyclic amines like piperidines. nih.govresearchgate.net

A key intramolecular application is the double reductive amination (DRA) of a dicarbonyl compound with an amine source (like ammonia (B1221849) or a primary amine), which forms both C-N bonds of the piperidine ring in a single synthetic step. chim.itresearchgate.net This approach is particularly powerful when using sugar-derived dicarbonyls, as the stereochemistry of the hydroxyl groups is already set, ensuring a stereocontrolled synthesis of polyhydroxypiperidines. chim.it

Various reducing agents are employed, each with specific advantages. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are popular choices because they are mild enough to selectively reduce the iminium ion in the presence of the starting carbonyl group. chim.it Catalytic hydrogenation (e.g., H2, Pd/C) is another common method, particularly in industrial settings. nih.govchim.it

Table 3: Common Reducing Agents in Reductive Amination for Piperidine Synthesis

| Reducing Agent | Key Characteristics | Typical Application | Reference |

|---|---|---|---|

| Sodium Cyanoborohydride (NaBH3CN) | Selectively reduces iminium ions at neutral pH. | Double reductive amination of dicarbonyls. | nih.govchim.it |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Mild, selective, and avoids toxic cyanide byproducts. | General reductive amination. | researchgate.net |

| Catalytic Hydrogenation (H2/Catalyst) | Atom-economical, often used for cis-selective reductions. | Reduction of pyridine (B92270) precursors to piperidines. | nih.govchim.it |

Mannich Reaction Applications

The Mannich reaction is a cornerstone of organic synthesis, involving the aminoalkylation of an acidic proton located on a carbon atom by formaldehyde (B43269) and a primary or secondary amine. researchgate.netjofamericanscience.org This three-component condensation is a powerful tool for constructing C-C bonds and introducing nitrogen-containing functionalities, making it highly applicable to the synthesis of piperidine rings. researchgate.net

In the context of piperidine synthesis, the Mannich reaction can be employed to create 4-piperidones, which are versatile intermediates that can be further modified to yield target molecules like 6-methylpiperidin-3-ol. acs.org A general approach involves the condensation of an amine, an aldehyde, and a compound with two active hydrogen atoms, such as a ketone. jofamericanscience.orgacs.org For instance, the reaction between an appropriately substituted amine, formaldehyde, and a functionalized ketone can lead to the formation of the core piperidone structure. acs.org

Inspired by the biosynthesis of piperidine alkaloids, stereoselective three-component vinylogous Mannich-type reactions have been developed. rsc.org These methods can assemble multi-substituted chiral piperidines by reacting components like a 1,3-bis-trimethylsily enol ether to yield a cyclized chiral dihydropyridinone, a versatile intermediate for various piperidine compounds. rsc.org The nitro-Mannich (or aza-Henry) reaction, where a nitroalkane reacts with an imine to form a β-nitroamine, is another versatile tool for target-oriented synthesis, including the construction of piperidine-based drug molecules. researchgate.net

| Reaction Type | Key Reactants | Intermediate/Product | Significance |

| Classic Mannich | Amine, Aldehyde, Ketone | 4-Piperidones | Foundational method for piperidine ring synthesis. acs.org |

| Vinylogous Mannich | Dienolate, Amine, Aldehyde | Chiral Dihydropyridinones | Biosynthesis-inspired, allows for stereoselective synthesis of polyfunctional piperidines. rsc.org |

| Nitro-Mannich (aza-Henry) | Nitroalkane, Imine | β-Nitroamines | Versatile for building complex piperidine structures in drug synthesis. researchgate.net |

Hydrogenation Methodologies

Hydrogenation of pyridine derivatives is one of the most direct and atom-economical methods for synthesizing the saturated piperidine ring. nih.govliverpool.ac.uk This approach involves the reduction of the aromatic pyridine core using a hydrogen source and a catalyst. However, the hydrogenation of N-heteroaromatics can be challenging due to the stability of the aromatic ring and potential catalyst poisoning by the nitrogen atom. researchgate.netnih.gov

The reduction of hydroxypyridines to hydroxypiperidines, a key step toward 6-methylpiperidin-3-ol, has historically been difficult. google.com A significant advancement involves the hydrogenation of hydroxypyridines in a solvent comprising an anhydride (B1165640) of a saturated aliphatic monocarboxylic acid, such as acetic anhydride. google.com This method is believed to stabilize the enol form of the hydroxypyridine by converting it to an ester, which is more readily hydrogenated. The resulting hydroxypiperidine ester is then hydrolyzed to yield the final product. google.com

Various transition metal catalysts are employed for these reactions under different conditions.

Rhodium Catalysts : Rhodium(III) oxide (Rh₂O₃) has been shown to be effective for the hydrogenation of a wide range of unprotected pyridines under mild conditions (5 bar H₂, 40 °C), including those with hydroxyl groups. researchgate.netliverpool.ac.uk Rhodium is also used in the transfer hydrogenation of pyridinium (B92312) salts, using formic acid as a hydrogen source, which circumvents the need for high-pressure hydrogen gas. dicp.ac.cnresearchgate.net

Iridium Catalysts : Homogeneous iridium catalysts have been successfully used for the selective hydrogenation of 3-hydroxypyridinium (B1257355) salts, providing direct access to piperidin-3-one (B1582230) derivatives, which are immediate precursors to piperidin-3-ols. nih.gov

Platinum Group Catalysts : Platinum and palladium catalysts, often supported on carbon (Pd/C), are also widely used. google.com The choice of catalyst and conditions can influence the chemoselectivity and stereoselectivity of the reduction. nih.gov

Catalyst-Driven Synthesis

Modern synthetic chemistry increasingly relies on catalyst-driven transformations to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of the 6-methylpiperidin-3-ol scaffold benefits significantly from both organometallic catalysis and biocatalysis.

Organometallic Catalysis in Piperidine Synthesis

Organometallic catalysts, particularly those based on palladium, rhodium, and copper, offer powerful methods for constructing the piperidine ring through various cyclization strategies. nih.gov

Palladium catalysis is a versatile tool for forming C-N and C-C bonds, enabling numerous pathways to substituted piperidines. nih.gov

Reductive Heck Coupling : This reaction has been used to construct highly substituted piperidine rings with good stereocontrol, avoiding the use of more toxic and sensitive reagents like Ni(COD)₂. nih.gov It involves intercepting an alkylpalladium intermediate, generated after migratory insertion, with a hydride source. nih.gov

Intramolecular Allylic Amination : Palladium catalysts can facilitate the intramolecular cyclization of substrates containing both an amine and an allylic group, leading to the formation of the piperidine ring. nih.gov

Aza-Heck Cyclization : The intramolecular aza-Heck reaction provides a route to piperidine rings, with enantioselective versions being developed to control stereochemistry. nih.gov

Modular Cyclization : A palladium-catalyzed decarboxylative cyclization of propargyl carbonates with diamine components provides a modular route to highly substituted piperazines and related heterocycles, demonstrating the power of this approach for building nitrogen-containing rings with high stereo- and regiochemical control. acs.org

Rhodium and copper catalysts provide complementary strategies for piperidine synthesis, often enabling unique transformations and selectivities.

Rhodium-Catalyzed Reactions: Rhodium complexes are highly effective in asymmetric catalysis.

Asymmetric Reductive Transamination : Chiral piperidines can be prepared from simple pyridinium salts using a rhodium-catalyzed reductive transamination. This method uses a chiral primary amine under reducing conditions (formic acid) to induce chirality on the piperidine ring. dicp.ac.cnresearchgate.net

[2+2+2] Cycloaddition : An enantioselective rhodium(I)-catalyzed [2+2+2] cycloaddition between alkynes and alkenyl isocyanates has been developed to access piperidinol scaffolds with high enantioselectivity. nih.gov

Asymmetric Carbometalation : A three-step process involving partial pyridine reduction, Rh-catalyzed asymmetric carbometalation of the resulting dihydropyridine with arylboronic acids, and a final reduction provides access to a wide variety of enantioenriched 3-substituted piperidines. acs.org

Copper-Catalyzed Reactions: Copper catalysts are often cheaper and more abundant than palladium or rhodium and are effective in promoting C-H amination reactions.

Intramolecular C–H Amination : Copper complexes can catalyze the intramolecular amination of C(sp³)–H bonds. For instance, N-fluoride amides can undergo cyclization to form piperidines, where the N-F bond acts as both an oxidant and a nitrogen source. acs.orgresearchgate.net

Tandem Hydroamination–Alkynylation : A copper-catalyzed, one-pot tandem sequence allows for the synthesis of functionalized piperidines. The process involves an initial intramolecular hydroamination of an alkyne, followed by the trapping of the resulting enamine intermediate by a second nucleophile. thieme-connect.com

Oxidative Carboamination : Copper(II) carboxylates can promote the intramolecular carboamination of unactivated alkenes, providing access to N-functionalized piperidines through an oxidative cyclization process. nih.gov

| Catalyst | Reaction Type | Substrates | Key Features |

| Palladium | Reductive Heck Coupling | Alkenyl halides/triflates | Good stereocontrol for substituted piperidines. nih.gov |

| Rhodium | Asymmetric Reductive Transamination | Pyridinium salts, chiral amines | High diastereo- and enantioselectivities. dicp.ac.cn |

| Rhodium | Asymmetric Carbometalation | Dihydropyridines, arylboronic acids | Access to enantioenriched 3-arylpiperidines. acs.org |

| Copper | Intramolecular C-H Amination | N-fluoride amides | Utilizes C-H bonds directly for ring formation. acs.org |

| Copper | Tandem Hydroamination | Amino-alkynes | Efficient, atom-economical one-pot synthesis. thieme-connect.com |

Biocatalytic Approaches

Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful and sustainable strategy in organic synthesis. It offers exceptional selectivity (chemo-, regio-, and stereo-) under mild reaction conditions. rsc.org The synthesis of complex piperidines has benefited from this approach, which can streamline multistep processes. news-medical.netmedhealthreview.com

A key biocatalytic strategy combines enzymatic C–H oxidation with subsequent chemical reactions. chemistryviews.org For example, enzymes like proline hydroxylases can selectively introduce hydroxyl groups into piperidine precursors. chemistryviews.org These hydroxylated intermediates can then undergo radical cross-coupling reactions, enabling the modular and enantioselective assembly of complex, three-dimensional piperidine derivatives. news-medical.netchemistryviews.org This chemoenzymatic approach significantly simplifies the construction of valuable piperidines, reducing lengthy synthetic sequences of 7-17 steps down to just 2-5 steps. news-medical.netmedhealthreview.com

Specific enzymes that have been applied in piperidine synthesis include:

Lipases : Immobilized Candida antarctica lipase (B570770) B (CALB) has been used to catalyze the multicomponent reaction of a benzaldehyde, an aniline, and an acetoacetate (B1235776) ester to produce clinically valuable piperidines in very good yields. rsc.orgrsc.org The immobilized enzyme demonstrates high reusability, making the process more economical and sustainable. rsc.org

Hydroxylases : Engineered proline-4-hydroxylases and other hydroxylases can perform scalable enzymatic C–H oxidation to introduce hydroxyl groups at specific positions on the piperidine ring. chemistryviews.org

Transaminases : Biocatalytic transamination is a practical process for converting ketones to chiral amines, a key step in the synthesis of piperidine precursors. This method has been used in the asymmetric synthesis of the piperidine core of orexin receptor antagonists. researchgate.net

This combination of biocatalysis with modern synthetic methods provides a powerful toolkit for accessing complex and enantiopure piperidines, accelerating drug discovery and development. medhealthreview.comchemistryviews.org

Metal-Free Catalysis in Related Systems

The synthesis of piperidine frameworks, central to the structure of 6-methylpiperidin-3-ol, has increasingly benefited from metal-free catalytic approaches, which offer sustainable and environmentally benign alternatives to traditional metal-catalyzed reactions. mdpi.com Organocatalysis, in particular, has emerged as a powerful tool for the construction of these heterocyclic systems. mdpi.comdiva-portal.org

One prominent strategy involves the use of small chiral organic molecules to catalyze cascade or domino reactions, enabling the formation of multiple stereocenters in a single step with high enantioselectivity. nih.govacs.org For instance, O-TMS protected diphenylprolinol has been successfully employed to catalyze a domino Michael addition/aminalization process between aldehydes and trisubstituted nitroolefins, yielding polysubstituted piperidines. nih.govacs.org This method is notable for creating four contiguous stereocenters in the piperidine ring with excellent stereochemical control. nih.gov

Another key metal-free approach is the biomimetic organocatalytic asymmetric synthesis, which often utilizes readily available catalysts like L-proline. rsc.org Proline catalyzes the Mannich reaction, a fundamental process in the biosynthesis of many piperidine alkaloids. rsc.orgrsc.org It functions by activating a carbonyl compound through the generation of an intermediate enamine, which then reacts with a cyclic imine. rsc.org This strategy has been explored for the synthesis of various 2-substituted alkaloids. rsc.org Researchers have developed hybrid bio-organocatalytic cascades where a transaminase enzyme generates a reactive cyclic imine in situ, which is then intercepted by a ketone in a proline-catalyzed Mannich reaction. rsc.orgrsc.org

Furthermore, intramolecular aza-Michael reactions represent another avenue for metal-free piperidine synthesis. The combination of a quinoline-based organocatalyst and trifluoroacetic acid as a co-catalyst can produce enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines in good yields. nih.gov These diverse metal-free methodologies highlight the significant progress in constructing the core piperidine scaffold found in complex molecules like 6-methylpiperidin-3-ol hydrochloride. nih.gov

Advanced Functionalization and Derivatization Routes

The 6-methylpiperidin-3-ol scaffold serves as a versatile template for further chemical modification. Advanced functionalization strategies targeting the hydroxyl group, the piperidine nitrogen, and the ring's C-H bonds allow for the synthesis of a diverse array of derivatives.

Hydroxyl Group Transformations (e.g., Oxidation, Reduction)

The secondary hydroxyl group at the C-3 position of the 6-methylpiperidin-3-ol ring is a prime site for functionalization. Standard oxidation reactions can convert this alcohol into the corresponding ketone, 6-methylpiperidin-3-one. This transformation is crucial as the resulting ketone provides an electrophilic center for subsequent nucleophilic additions, enabling the introduction of new substituents at the C-3 position. nih.gov Aerobic oxidation methods are particularly valuable for their chemoselectivity, capable of oxidizing alcohols in the presence of other sensitive functional groups like unprotected anilines. nih.gov

Conversely, while the existing hydroxyl group is already in a reduced state, derivatization followed by reduction can be a strategic pathway. For example, the hydroxyl group can be converted into a better leaving group, such as a tosylate, which can then be subjected to reductive removal to yield 6-methylpiperidine. This deoxygenation expands the range of accessible derivatives from the parent alcohol.

Alkylation and Acylation Strategies

Both the nitrogen atom and the hydroxyl group of 6-methylpiperidin-3-ol are amenable to alkylation and acylation, although their relative nucleophilicity requires careful selection of reaction conditions for selectivity.

Alkylation: The secondary amine of the piperidine ring is a nucleophilic center that can be readily alkylated using various alkyl halides or via reductive amination. This N-alkylation is a common strategy to introduce diverse substituents, modulating the molecule's steric and electronic properties.

Acylation: The hydroxyl group can be acylated to form esters, while the nitrogen can be acylated to form amides. Chemoselective acylation is often achievable. For instance, enzymatic catalysis using lipases has been shown to achieve selective O-acylation in the presence of amine groups. nih.gov In a model peptide system containing both serine (with a hydroxyl group) and lysine (B10760008) (with a primary amine), a lipase from Pseudomonas sp. achieved 98% yield of the O-acylated product. nih.gov Such enzymatic methods could be applied to selectively acylate the hydroxyl group of 6-methylpiperidin-3-ol. Conversely, standard chemical methods, often involving acyl chlorides or anhydrides, can be used to acylate the nitrogen, typically requiring protection of the more reactive hydroxyl group if O-acylation is to be avoided.

C-H Functionalization in Piperidine Systems

Direct functionalization of carbon-hydrogen (C-H) bonds has become a powerful strategy for modifying heterocyclic cores like piperidine, avoiding the need for pre-functionalized starting materials. nih.gov The different C-H bonds on the piperidine ring (C2, C3, and C4) exhibit distinct reactivity profiles. nih.gov

C2 Position: The C-H bond at C2 is electronically activated due to its proximity to the nitrogen atom, which can stabilize a partial positive charge during the functionalization process. nih.gov

C3 Position: The C-H bond at C3 is electronically deactivated due to the inductive effect of the nitrogen. nih.gov

C4 Position: The C-H bond at C4 is less electronically deactivated than C3 and is sterically the most accessible position. nih.gov

Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have demonstrated remarkable site-selectivity, which can be controlled by the choice of catalyst and the nitrogen protecting group. nih.govnih.gov For example, using an N-Boc-piperidine with a Rh₂(R-TCPTAD)₄ catalyst preferentially yields C2-functionalized products. nih.govnih.gov In contrast, a different catalyst and protecting group combination can direct the functionalization to the C4 position. nih.govnih.gov Direct C3 functionalization is more challenging; however, an indirect approach involving cyclopropanation of an N-Boc-tetrahydropyridine followed by stereoselective ring-opening can achieve this outcome. nih.govnih.gov

Photoredox catalysis offers another modern approach for C-H functionalization. An iridium-based photocatalyst has been used for the α-amino C-H arylation of highly substituted piperidines with electron-deficient cyanoarenes, proceeding with high diastereoselectivity. escholarship.orgchemrxiv.org

| Target Position | Nitrogen Protecting Group (Pg) | Catalyst | General Outcome |

|---|---|---|---|

| C2 | Boc or Bs | Rh₂(R-TCPTAD)₄ or Rh₂(R-TPPTTL)₄ | Direct functionalization at the electronically favored C2 position. |

| C4 | α-oxoarylacetyl | Rh₂(S-2-Cl-5-BrTPCP)₄ | Functionalization at the C4 position, overriding the electronic preference for C2. |

| C3 | Boc | N/A (Multi-step) | Indirect approach via cyclopropanation of tetrahydropyridine (B1245486) and subsequent reductive ring-opening. |

Introduction of Halogenated Moieties

Incorporating halogen atoms into drug candidates is a common strategy to enhance properties such as metabolic stability, binding affinity, and membrane permeability. mdpi.com For 6-methylpiperidin-3-ol, halogenation can be envisioned at several positions.

A direct method to introduce a halogen is through the transformation of the existing hydroxyl group. Visible-light-activated photocatalysis, using a catalyst like Ru(bpy)₃Cl₂, can convert primary and secondary alcohols into their corresponding bromides or iodides in high yields (77-98%). nih.gov This method shows excellent functional group tolerance and could be applied to convert the 3-hydroxy group into a 3-bromo or 3-iodo substituent. nih.gov

Alternatively, halogen atoms can be incorporated during the synthesis of the piperidine ring or its precursors. For example, Suzuki-Miyaura coupling reactions are frequently used to attach fluorinated aryl groups to heterocyclic cores in the synthesis of modern pharmaceuticals. mdpi.com While not a direct functionalization of the pre-formed 6-methylpiperidin-3-ol, such strategies are integral to creating halogenated analogues.

Structural Characterization and Conformational Analysis of 6 Methylpiperidin 3 Ol Hydrochloride

Spectroscopic Investigations for Structural Elucidation (e.g., NMR, FT-IR, UV-Vis)

Spectroscopic methods are indispensable for the initial characterization of 6-Methylpiperidin-3-ol (B1593996) hydrochloride in both solution and solid states. While a detailed experimental spectrum for this specific compound is not widely published, its structural features can be predicted based on established principles of nuclear magnetic resonance (NMR), Fourier-transform infrared (FT-IR), and ultraviolet-visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms. For 6-Methylpiperidin-3-ol hydrochloride, both ¹H and ¹³C NMR would provide critical information.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the piperidine (B6355638) ring, the methyl group, and the hydroxyl group. The chemical shifts and coupling constants of the ring protons would be highly dependent on their axial or equatorial positions within the chair conformation. The proton attached to the carbon bearing the hydroxyl group (CH-OH) would likely appear as a multiplet. The methyl group protons would present as a doublet due to coupling with the adjacent proton. The amine and hydroxyl protons may exhibit broader signals and their chemical shifts can be sensitive to solvent and concentration.

¹³C NMR: The carbon NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule, assuming a specific diastereomer. The carbon attached to the hydroxyl group (C-OH) and the carbon attached to the methyl group (C-CH₃) would be expected to resonate at characteristic downfield and upfield shifts, respectively. The remaining piperidine ring carbons would appear in the aliphatic region.

Predicted NMR Data

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ | ~1.2 (doublet) | ~20 |

| CH-OH | ~3.5-4.0 (multiplet) | ~65-70 |

| Ring CH₂ | ~1.5-3.5 (multiplets) | ~25-55 |

| CH-NH₂⁺ | ~3.0-3.5 (multiplet) | ~50-60 |

Fourier-Transform Infrared (FT-IR) Spectroscopy probes the vibrational modes of molecules. The FT-IR spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding. The N-H stretching vibrations of the protonated amine would appear in a similar region, often overlapping with the O-H stretch. C-H stretching vibrations of the methyl and methylene groups would be observed around 2800-3000 cm⁻¹. Fingerprint region bands would correspond to C-O, C-N, and C-C stretching and various bending vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study electronic transitions. As this compound lacks significant chromophores, it is not expected to show strong absorption in the UV-Vis region (200-800 nm). Any observed absorption would likely be weak and associated with n→σ* transitions of the heteroatoms.

X-ray Crystallography Studies for Solid-State Structure

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although a specific crystal structure for this compound is not publicly available in crystallographic databases, such a study would provide invaluable information.

An X-ray crystallographic analysis would reveal:

The exact bond lengths and angles of the molecule.

The preferred conformation of the piperidine ring.

The relative stereochemistry of the methyl and hydroxyl substituents (cis or trans).

The packing of the molecules in the crystal lattice.

The detailed network of intermolecular interactions, such as hydrogen bonds involving the hydroxyl group, the protonated amine, and the chloride counter-ion.

Without experimental data, the solid-state structure can be hypothesized based on related compounds. It is anticipated that the piperidine ring would adopt a chair conformation with the substituents oriented to minimize steric strain.

Conformational Preferences of the Piperidine Ring (e.g., Chair Conformation)

The piperidine ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. For substituted piperidines like this compound, the orientation of the substituents (axial or equatorial) on the chair conformer is a critical aspect of its structure.

The conformational equilibrium of the piperidine ring is influenced by several factors, including:

Steric Interactions: Large substituents generally prefer the more spacious equatorial position to avoid 1,3-diaxial interactions with other axial substituents or protons.

Electronic Effects: The presence of the nitrogen heteroatom and its protonated state can introduce electronic effects that influence conformational preference.

In the case of this compound, there are two chiral centers (at C3 and C6), leading to the possibility of different diastereomers (cis and trans). For each diastereomer, two chair conformations are possible through ring inversion.

For a trans diastereomer, one substituent would be in an equatorial position and the other in an axial position in one chair form. Ring inversion would lead to the other chair form where the equatorial substituent becomes axial and vice-versa. The relative stability of these two chair conformations would depend on the steric bulk of the methyl and hydroxyl groups. Generally, the conformer with the larger group (methyl) in the equatorial position would be favored.

For a cis diastereomer, both substituents would be on the same side of the ring. This could mean both are equatorial or both are axial. The di-equatorial conformation is significantly more stable and would be the predominant form.

Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding)

In the solid state, this compound is expected to exhibit a network of intermolecular hydrogen bonds. These interactions play a crucial role in stabilizing the crystal lattice. The primary functional groups involved in hydrogen bonding are the hydroxyl group (-OH) and the protonated secondary amine (-NH₂⁺-), which act as hydrogen bond donors. The chloride ion (Cl⁻) and the oxygen and nitrogen atoms can act as hydrogen bond acceptors.

The following hydrogen bonding interactions are anticipated:

N-H···Cl⁻: Strong hydrogen bonds are expected between the protonated amine and the chloride counter-ion.

O-H···Cl⁻: The hydroxyl group can also form hydrogen bonds with the chloride ion.

O-H···N or N-H···O: Depending on the packing arrangement, intermolecular hydrogen bonds between the hydroxyl group of one molecule and the nitrogen of another, or vice versa, could also be present.

Intramolecular hydrogen bonding between the hydroxyl group and the amine is also a possibility, which could influence the conformational preference of the piperidine ring. This would depend on the stereochemical relationship between the two substituents. A cis-1,4-like arrangement could facilitate such an interaction, potentially stabilizing a particular chair or even a twist-boat conformation.

Theoretical and Computational Studies on 6 Methylpiperidin 3 Ol Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations serve as the foundation for understanding the electronic structure and energy of 6-Methylpiperidin-3-ol (B1593996) hydrochloride. These methods solve the Schrödinger equation, or approximations of it, to determine the molecule's wavefunction, from which all its chemical properties can be derived.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. researchgate.net Instead of calculating the complex wavefunction of a multi-electron system, DFT focuses on the electron density, a simpler, three-dimensional quantity. mdpi.com For 6-Methylpiperidin-3-ol hydrochloride, DFT would be applied to optimize its three-dimensional geometry, predicting bond lengths, bond angles, and dihedral angles with high precision.

Functionals such as B3LYP, combined with basis sets like 6-31G(d,p), are commonly employed to compute a variety of molecular properties. mdpi.com These calculations can elucidate the molecule's stability, vibrational frequencies (corresponding to its infrared spectrum), and electronic properties. The results from DFT studies provide a detailed picture of the molecule's ground state and are crucial for subsequent analyses like molecular orbital and electrostatic potential mapping. mdpi.com

| Parameter/Property | Significance for this compound | Typical Computational Approach |

|---|---|---|

| Geometric Optimization | Determines the most stable 3D structure, including the conformation of the piperidine (B6355638) ring and the orientation of the methyl and hydroxyl groups. | Energy minimization using functionals like B3LYP with a basis set such as 6-31G(d,p). |

| Vibrational Frequencies | Predicts the infrared (IR) spectrum, allowing for the identification of characteristic bond vibrations (e.g., O-H stretch, N-H stretch, C-N stretch). | Calculation of second derivatives of energy at the optimized geometry. |

| Electronic Energy | Provides the total energy of the molecule, which is fundamental for assessing its thermodynamic stability and reactivity. | Single-point energy calculation on the optimized structure. |

The Hartree-Fock (HF) method is another fundamental ab initio quantum chemistry technique. It approximates the many-electron wavefunction as a single Slater determinant, providing a foundational, albeit less accurate, picture compared to more advanced methods that include electron correlation. HF calculations are often a starting point for more sophisticated computations. For this compound, an HF calculation would yield optimized geometries and molecular orbitals. While generally less precise than DFT for many properties, HF is crucial for understanding basic electronic structure and serves as a baseline for methods that explicitly account for electron correlation.

Molecular Orbital Analysis (e.g., HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.commasterorganicchemistry.com

HOMO : This orbital represents the region from which the molecule is most likely to donate electrons. In this compound, the HOMO is expected to be localized primarily on the electron-rich oxygen atom of the hydroxyl group and the nitrogen atom of the piperidine ring. The energy of the HOMO is related to the molecule's ionization potential. mdpi.com

LUMO : This orbital represents the region where the molecule is most likely to accept electrons. For this compound, the LUMO would likely be distributed across the antibonding σ* orbitals, particularly around the protonated nitrogen and the electronegative oxygen atom. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excitable and more reactive. mdpi.com

| Orbital | Probable Location on this compound | Chemical Significance |

|---|---|---|

| HOMO | Localized on the lone pairs of the oxygen and nitrogen atoms. | Indicates the primary sites for nucleophilic attack (electron donation). |

| LUMO | Distributed across antibonding orbitals, particularly around the N-H+ and C-O bonds. | Indicates the primary sites for electrophilic attack (electron acceptance). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO levels. | Correlates with chemical reactivity; a smaller gap implies higher reactivity. |

Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is plotted onto the molecule's electron density surface, using a color scale to indicate regions of varying electrostatic potential. MEP maps are invaluable for predicting how a molecule will interact with other charged species and for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net

For this compound, an MEP map would conceptually show:

Negative Potential (Red/Yellow) : These electron-rich regions would be concentrated around the electronegative oxygen atom of the hydroxyl group, indicating its suitability for interacting with positive charges or electrophiles.

Positive Potential (Blue) : These electron-poor regions would be found around the hydrogen atoms, especially the acidic proton on the nitrogen (N-H+) and the hydrogen of the hydroxyl group (O-H). These areas are the most likely sites for nucleophilic attack.

Neutral Potential (Green) : Regions with intermediate potential, typically found around the carbon backbone of the piperidine ring.

Solvation Effects and Solvent Interaction Studies

Since this compound is an ionic salt, its interaction with solvents is of paramount importance. Computational models can simulate the effects of a solvent on the molecule's structure and properties. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are commonly used. In this approach, the solvent is treated as a continuous medium with a defined dielectric constant, and the solute is placed within a cavity in this medium.

These studies would reveal how a polar solvent like water stabilizes the charged species (the piperidinium (B107235) cation and the chloride anion). Solvation would influence the molecule's preferred conformation and could significantly alter its electronic properties, including the energies of the HOMO and LUMO. Understanding these interactions is critical for predicting the compound's behavior in a solution, which is its most relevant state for many applications.

Advanced Wavefunction Studies

While DFT and HF provide valuable insights, more computationally intensive methods, known as advanced wavefunction studies, can offer higher accuracy by more explicitly treating electron correlation. These methods include Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory. Such calculations are typically reserved for smaller systems or for benchmarking results from less expensive methods like DFT. For a molecule like this compound, these advanced studies could provide a highly accurate determination of its energy and electronic structure, serving as a "gold standard" reference for other computational approaches.

Molecular Modeling for Reaction Mechanism Elucidation

Theoretical and computational studies, particularly those employing molecular modeling, have become indispensable tools for elucidating the intricate mechanisms of chemical reactions involving complex molecules like this compound. These in silico methods provide a molecular-level understanding of reaction pathways, transition states, and the factors governing reactivity and selectivity, which can be challenging to determine through experimental means alone.

Density Functional Theory (DFT) has emerged as a powerful computational method for investigating the reaction mechanisms of piperidine derivatives. researchgate.netresearchgate.net By calculating the electronic structure and energies of reactants, intermediates, transition states, and products, researchers can map out the entire potential energy surface of a reaction. This allows for the determination of key thermodynamic and kinetic parameters, such as activation energies and reaction enthalpies, which are crucial for understanding reaction feasibility and rates.

For instance, in reactions where 6-Methylpiperidin-3-ol acts as a nucleophile, molecular modeling can be used to analyze the approach of the piperidine nitrogen to an electrophilic center. DFT calculations can predict the geometry of the transition state, revealing the bond-forming and bond-breaking processes at the atomic level. researchgate.net Furthermore, these models can elucidate the role of the methyl and hydroxyl substituents on the piperidine ring in influencing its reactivity and stereoselectivity. The conformational preferences of the substituted piperidine ring can be modeled to understand how different chair or boat conformations might favor certain reaction pathways over others.

A significant aspect of molecular modeling is its ability to predict how solvents and catalysts influence reaction mechanisms. nih.gov By incorporating solvent models, such as the Polarizable Continuum Model (PCM), computational chemists can simulate how the reaction energetics change in different solvent environments. researchgate.net This is particularly relevant for the hydrochloride salt form, where the protonation state and intermolecular interactions with the counter-ion and solvent molecules can significantly impact reactivity.

To illustrate the type of data generated from such computational studies, the following table presents hypothetical activation energies (ΔG‡) and reaction energies (ΔG_rxn) for two competing reaction pathways involving a generic electrophile, calculated at a specific level of theory.

| Reaction Pathway | Step | Calculated Activation Energy (ΔG‡) (kcal/mol) | Calculated Reaction Energy (ΔG_rxn) (kcal/mol) |

| Pathway A: N-Alkylation | Transition State 1 (TS1) | 15.2 | -5.8 |

| Intermediate 1 | - | -10.4 | |

| Transition State 2 (TS2) | 20.5 | 2.1 | |

| Product A | - | -8.3 | |

| Pathway B: O-Acylation | Transition State 3 (TS3) | 18.9 | -3.2 |

| Intermediate 2 | - | -7.1 | |

| Transition State 4 (TS4) | 22.1 | 4.5 | |

| Product B | - | -2.6 |

This table is illustrative and contains hypothetical data to demonstrate the output of molecular modeling studies.

Such detailed computational analyses not only corroborate experimental findings but also provide predictive insights that can guide the design of new synthetic routes and the optimization of reaction conditions. nih.gov The synergy between theoretical modeling and experimental work is therefore crucial for advancing the understanding of the chemical behavior of substituted piperidines like this compound.

Chemical Reactivity and Mechanistic Investigations of 6 Methylpiperidin 3 Ol Hydrochloride and Its Derivatives

Reaction Mechanisms of Hydroxyl Group Transformations

The secondary hydroxyl group at the C-3 position of the piperidine (B6355638) ring is a primary site for chemical modification. Transformations of this group can proceed through several mechanistic pathways, including oxidation, esterification, and nucleophilic substitution.

Oxidation: The oxidation of the secondary alcohol in 6-methylpiperidin-3-ol (B1593996) to the corresponding ketone, 6-methylpiperidin-3-one, is a fundamental transformation. This can be achieved using various oxidizing agents. A common and selective method involves the use of 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl) or a hypervalent iodine reagent such as (diacetoxyiodo)benzene (B116549) (PIDA). researchgate.net The mechanism of TEMPO-mediated oxidation involves the initial oxidation of TEMPO to the active oxoammonium ion (TEMPO+). researchgate.net The alcohol then reacts with this species. The presence of a base is often crucial, as the first step can be the formation of an alcoholate species through an acid-base equilibrium. researchgate.net This alcoholate reacts with the TEMPO+ ion, and subsequent steps lead to the formation of the ketone, regenerating the active catalyst. researchgate.netresearchgate.net Kinetic studies suggest that the reaction mechanism can be complex, sometimes involving two rate-determining steps that include the alcohol, the hypervalent iodine species, and water. researchgate.net

Esterification and Etherification: Standard esterification procedures can be applied to the hydroxyl group, typically involving reaction with an acyl chloride or carboxylic anhydride (B1165640) in the presence of a base to neutralize the generated acid. Similarly, etherification can be accomplished, for instance, through a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide.

Nucleophilic Substitution: Direct nucleophilic substitution of the hydroxyl group is challenging due to the poor leaving group nature of the hydroxide (B78521) ion (OH-). To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. This is typically achieved by protonation in a strong acid or by converting it into a sulfonate ester (e.g., tosylate or mesylate) or an isouronium intermediate. nih.gov Once activated, the carbon at C-3 becomes susceptible to attack by various nucleophiles. For secondary alcohols, the reaction can proceed via an SN2 mechanism, which results in an inversion of stereochemistry at the C-3 position, or an SN1 mechanism, which would lead to a racemic mixture of products. The choice of solvent and nucleophile can influence the predominant pathway. Mechanochemical methods have also been developed for the nucleophilic substitution of alcohols via isouronium intermediates, offering a greener alternative. nih.gov

| Transformation | Reagents/Catalyst | Key Mechanistic Feature | Product Type |

|---|---|---|---|

| Oxidation | TEMPO/NaOCl or PIDA | Formation of an oxoammonium ion (TEMPO+) which acts as the active oxidant. researchgate.netresearchgate.net | 6-Methylpiperidin-3-one |

| Esterification | Acyl Chloride/Base | Nucleophilic acyl substitution. | 3-Acyloxy-6-methylpiperidine |

| Nucleophilic Substitution | 1. TsCl/Pyridine (B92270) 2. Nucleophile (e.g., NaN3) | Conversion of -OH to a good leaving group (-OTs) followed by SN2 or SN1 displacement. nih.gov | 3-Substituted-6-methylpiperidine |

Ring-Opening and Ring-Closure Mechanisms

While the piperidine ring is generally stable, its synthesis (ring-closure) and potential degradation (ring-opening) are governed by specific mechanistic principles.

Ring-Closure Mechanisms: The synthesis of the 6-methylpiperidin-3-ol skeleton can be achieved through various intramolecular cyclization strategies. A common approach is the reductive amination of a 1,5-dicarbonyl compound or a related precursor. nih.govresearchgate.net For example, the cyclization of a δ-amino ketone can proceed via the formation of an intermediate imine or enamine, which is then reduced and cyclizes to form the piperidine ring. The stereochemistry of the substituents is often controlled during this process. nih.gov Another powerful method is intramolecular hydroamination, where an amine adds across a carbon-carbon double bond within the same molecule, often catalyzed by transition metals. organic-chemistry.org Palladium-catalyzed deconstructive aminolysis of bridged δ-lactam-γ-lactones provides a stereocontrolled route to highly substituted 3-hydroxy-2-piperidinone carboxamides, which are closely related derivatives. nih.govresearchgate.net This reaction proceeds via oxidative addition of the palladium catalyst to the acyl C–O bond of the lactone, followed by trapping with an amine. nih.gov

Ring-Opening Mechanisms: The piperidine ring in 6-methylpiperidin-3-ol is thermodynamically stable and does not readily undergo ring-opening. Such reactions typically require significant activation. For instance, N-alkylated aziridinium (B1262131) ions, which are highly strained three-membered rings, readily undergo ring-opening upon attack by a nucleophile. nih.govsemanticscholar.org While not directly applicable to the six-membered piperidine ring, the principles highlight the need for ring strain or electronic activation for ring-opening to occur. In some specific cases, oxidative cleavage of a double bond within a fused ring system can lead to a diformyl intermediate, which can then be used in a subsequent ring-closing step to form a new, expanded piperidine ring. nih.govresearchgate.net

| Process | Reaction Type | Key Mechanistic Step | Relevance to 6-Methylpiperidin-3-ol |

|---|---|---|---|

| Ring-Closure | Intramolecular Reductive Amination | Formation and reduction of a cyclic iminium ion. nih.gov | Primary synthetic route to the piperidine core. |

| Ring-Closure | Radical Cyclization | Intramolecular addition of an aminyl or carbon-centered radical to an alkene/alkyne. rsc.orgbeilstein-journals.org | Alternative synthetic strategy for substituted piperidines. |

| Ring-Opening | Oxidative Cleavage/Recyclization | Cleavage of a C=C bond in a precursor followed by new ring formation. nih.gov | Not a direct reaction of the piperidine ring, but a synthetic strategy involving ring transformation. |

Radical Reactions and Pathways

Radical chemistry offers unique pathways for the formation and functionalization of piperidine rings.

Radical Cyclization for Ring Formation: Polysubstituted piperidines can be synthesized via the radical cyclization of α-aminoalkyl radicals onto unactivated double bonds. organic-chemistry.orgrsc.org These reactions are typically initiated by a radical initiator, and the cyclization proceeds via an intramolecular addition of the radical to the alkene, forming a new carbon-carbon bond and a new radical center, which is then quenched. nih.gov Photoredox catalysis has emerged as a mild and efficient way to generate the initial radical species for these cyclizations. nih.gov

The Hofmann–Löffler–Freytag (HLF) Reaction: This classic photochemical reaction provides a pathway for synthesizing pyrrolidines and, in some cases, piperidines. nih.govresearchgate.net The mechanism involves the generation of an N-centered radical from an N-haloamine under acidic conditions upon irradiation with UV light. nih.govacs.org This nitrogen radical then undergoes an intramolecular 1,5-hydrogen atom transfer (HAT) from a δ-carbon atom, creating a more stable carbon-centered radical. This radical is then trapped by the halogen atom, and subsequent intramolecular nucleophilic substitution by the nitrogen forms the cyclic amine. nih.gov While 1,5-HAT leading to pyrrolidines is generally favored kinetically, 1,6-HAT to form piperidines can occur, particularly in rigid systems or when the resulting C-centered radical is thermodynamically more stable. nih.gov Recent advances have utilized chiral catalysts to intercept the HLF radical translocation, enabling enantioselective C-C bond formation to access chiral piperidines. nih.gov

Nucleophilic and Electrophilic Reactivity Patterns

The reactivity of 6-methylpiperidin-3-ol is characterized by the nucleophilic nature of the nitrogen and oxygen atoms and the electrophilic potential at the carbon atoms attached to them.

Nucleophilic Reactivity: The piperidine nitrogen, after deprotonation of the hydrochloride salt, possesses a lone pair of electrons and is a potent nucleophile. It can participate in a variety of reactions, including alkylation, acylation, and Michael additions. core.ac.uk Piperidine is also a common nucleophile in nucleophilic aromatic substitution (SNAr) reactions, where it displaces a leaving group on an electron-deficient aromatic ring. researchgate.netresearchgate.net The mechanism of SNAr reactions typically involves a two-step addition-elimination process via a stable Meisenheimer intermediate, although concerted mechanisms have also been identified. nih.govsemanticscholar.org The hydroxyl group at C-3 is also nucleophilic and can be alkylated or acylated after deprotonation.

Electrophilic Reactivity: The carbon atoms of the piperidine ring can act as electrophiles under certain conditions. The C-3 carbon, bonded to the electronegative oxygen atom, is an electrophilic center, especially after the hydroxyl group has been converted into a good leaving group (see Section 5.1). Similarly, the C-2 and C-6 carbons adjacent to the nitrogen can be rendered electrophilic. For example, in N-acylpiperidine derivatives, the C-2 position can be deprotonated to form an enolate or a lithiated species, which can then react with electrophiles. acs.org Furthermore, enamines formed from the corresponding ketone (6-methylpiperidin-3-one) can react with electrophiles at the α-carbon (C-2 or C-4). acs.org

Scaffold Design and Development in Chemical Research

6-Methylpiperidin-3-ol (B1593996) as a Synthetic Building Block

6-Methylpiperidin-3-ol hydrochloride serves as a crucial chiral building block in modern organic synthesis, particularly in the construction of complex pharmaceutical agents. Its rigid, saturated heterocyclic structure, adorned with strategically placed methyl and hydroxyl functional groups, provides a versatile scaffold for creating diverse molecular architectures with specific stereochemical configurations. The inherent chirality of this compound is of paramount importance, as the biological activity of many therapeutic agents is highly dependent on their three-dimensional structure.

A prominent application of 6-methylpiperidin-3-ol is in the synthesis of potent drug candidates. For instance, the (3R,6R)- and (3S,6R)-diastereomers of 6-methylpiperidin-3-ol are key intermediates in the preparation of orexin (B13118510) receptor antagonists, a class of drugs investigated for the treatment of insomnia. researchgate.netresearchgate.net Similarly, the tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate derivative is a pivotal intermediate in the synthesis of Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors, which are being explored for their potential in treating inflammatory diseases. researchgate.net

The synthesis of these enantiomerically pure building blocks often employs advanced synthetic methodologies. Chemoenzymatic strategies, for example, have been developed to produce optically pure tert-butyl ((3R, 6R)-6-methylpiperidin-3-yl) carbamate. researchgate.net This approach leverages the high stereoselectivity of enzymes to establish the desired chiral centers, offering an efficient and environmentally benign alternative to traditional chemical methods. Furthermore, biocatalytic transamination coupled with crystallization-induced dynamic resolution has proven to be an effective method for the asymmetric synthesis of the piperidine (B6355638) core of orexin receptor antagonists. researchgate.net These sophisticated techniques underscore the significance of 6-methylpiperidin-3-ol as a high-value synthetic precursor.

Strategies for Constructing Complex Molecular Architectures

The inherent structural features of 6-methylpiperidin-3-ol provide a robust platform for the construction of intricate molecular frameworks. Various synthetic strategies have been developed to elaborate on this scaffold, leading to a wide array of complex molecules with significant biological potential.

One powerful strategy involves the direct functionalization of the piperidine ring through C-H activation. This modern synthetic approach allows for the selective introduction of new substituents onto the carbon skeleton of the piperidine, enabling the synthesis of diverse analogues. For example, rhodium-catalyzed C-H functionalization has been successfully employed to synthesize positional analogues of methylphenidate, a medication used to treat attention deficit hyperactivity disorder (ADHD). This method facilitates the precise installation of functional groups at various positions on the piperidine ring, offering a streamlined route to novel and potentially more effective therapeutic agents.

Another key strategy revolves around the stereoselective synthesis of the piperidine core itself, which then serves as a template for further molecular elaboration. Asymmetric synthesis, often employing biocatalysis, is a cornerstone of this approach. For instance, the use of transaminases in a biocatalytic transamination process allows for the highly enantioselective introduction of an amino group, which can then cyclize to form the desired chiral piperidine ring. researchgate.net This method was instrumental in the kilogram-scale synthesis of the piperidine core of the orexin receptor antagonist MK-6096. researchgate.net

The following table summarizes some of the key synthetic strategies and their applications in constructing complex molecules from 6-methylpiperidin-3-ol and its precursors.

| Strategy | Application | Key Features |

| C-H Functionalization | Synthesis of methylphenidate analogues | Direct and selective introduction of functional groups onto the piperidine ring. |

| Biocatalytic Transamination | Synthesis of the piperidine core of orexin receptor antagonists (e.g., MK-6096) | Highly enantioselective formation of chiral amines, leading to specific stereoisomers of the piperidine ring. researchgate.net |

| Crystallization-Induced Dynamic Resolution (CIDT) | Diastereoselective synthesis of the piperidine core of MK-6096 | Efficient conversion of a mixture of diastereomers into a single, desired isomer. researchgate.net |

| Chemoenzymatic Synthesis | Preparation of intermediates for IRAK4 inhibitors | Combines the advantages of chemical and enzymatic reactions to achieve high optical purity and yield. researchgate.net |

Structure-Reactivity Relationship in Piperidine Scaffolds

The reactivity of the 6-methylpiperidin-3-ol scaffold is intricately linked to its three-dimensional structure, particularly the conformational preferences of the piperidine ring and the stereoelectronic effects exerted by its substituents. The six-membered piperidine ring typically adopts a chair conformation to minimize steric strain. In this conformation, substituents can occupy either axial or equatorial positions, and this orientation significantly influences the molecule's reactivity.

The hydroxyl group at the 3-position and the methyl group at the 6-position play crucial roles in dictating the conformational equilibrium and, consequently, the chemical behavior of the molecule. The relative orientation of these substituents (cis or trans) determines the stability of the chair conformers. For instance, in a trans-isomer, both substituents can potentially occupy equatorial positions, leading to a more stable conformation. In contrast, a cis-isomer will have one substituent in an axial position, which can introduce steric interactions and influence the ring's flexibility and reactivity.

Stereoelectronic effects, which arise from the interaction of electron orbitals, are also critical in understanding the reactivity of substituted piperidines. The orientation of the lone pair of electrons on the nitrogen atom and the alignment of substituent orbitals can have a profound impact on the molecule's properties. A key study on polyhydroxylated piperidines revealed that the basicity of the piperidine nitrogen is significantly affected by the stereochemistry of a hydroxyl group. nih.gov Specifically, a piperidine with an equatorial hydroxyl group at the 3-position is less basic (i.e., its conjugate acid is more acidic) than its axial counterpart. nih.gov This difference is attributed to a more favorable charge-dipole interaction in the protonated form of the equatorial isomer. nih.gov

This structure-reactivity relationship has important implications for synthetic transformations. For example, the nucleophilicity of the piperidine nitrogen, a key factor in many reactions, is directly modulated by the stereochemistry of the hydroxyl group. Similarly, the accessibility of the hydroxyl group for reactions such as oxidation or etherification will be dependent on its axial or equatorial position.

The methyl group at the 6-position also influences reactivity, primarily through steric hindrance. It can shield one face of the piperidine ring, directing incoming reagents to the opposite face and thereby controlling the stereochemical outcome of reactions. This steric control is a valuable tool in asymmetric synthesis, allowing for the selective formation of a desired stereoisomer.

The interplay of these conformational and stereoelectronic factors is summarized in the table below:

| Structural Feature | Influence on Reactivity |

| Chair Conformation | Determines the spatial arrangement of substituents, affecting steric accessibility and reaction pathways. |

| Axial/Equatorial Position of -OH Group | Influences the basicity of the piperidine nitrogen due to stereoelectronic effects; an equatorial -OH at C-3 leads to lower basicity. nih.gov |

| Relative Stereochemistry (cis/trans) | Affects the conformational stability and the preferred orientation of substituents, thereby influencing reactivity. |

| 6-Methyl Group | Provides steric hindrance, which can be exploited for stereocontrol in synthetic reactions. |

Design Principles for Novel Piperidine-Containing Frameworks

The rational design of novel piperidine-containing frameworks in medicinal chemistry is guided by a set of principles aimed at optimizing a molecule's pharmacological profile. The 6-methylpiperidin-3-ol scaffold is a favored starting point in this process due to its inherent properties that can be strategically manipulated to enhance drug-like characteristics.

A primary design principle is the utilization of the piperidine ring to modulate physicochemical properties such as lipophilicity and aqueous solubility. The saturated, non-aromatic nature of the piperidine ring often leads to improved solubility and metabolic stability compared to its aromatic pyridine (B92270) counterpart. The introduction of a hydroxyl group, as in 6-methylpiperidin-3-ol, further enhances hydrophilicity, which can be crucial for improving a drug's absorption and distribution in the body. thieme-connect.comthieme-connect.com

Another key principle is the use of chirality to enhance biological activity and selectivity. thieme-connect.com The two stereocenters in 6-methylpiperidin-3-ol allow for the creation of four distinct stereoisomers. This stereochemical diversity is exploited to achieve a precise three-dimensional fit with the target protein, leading to increased potency and reduced off-target effects. The specific (3R,6R) or (3S,6R) configuration of this scaffold is often critical for optimal binding to the target receptor or enzyme. researchgate.netresearchgate.net

The substitution pattern on the piperidine ring is also a critical design element. The methyl group at the 6-position can serve multiple purposes. It can act as a "conformational lock," restricting the flexibility of the piperidine ring and pre-organizing the molecule into a bioactive conformation. This reduction in conformational entropy upon binding can lead to a more favorable binding affinity. Additionally, the methyl group can shield adjacent chemical bonds from metabolic enzymes, thereby improving the drug's pharmacokinetic profile.

The hydroxyl group at the 3-position provides a handle for further chemical modification and can participate in key hydrogen bonding interactions with the biological target. Its position and stereochemistry are carefully chosen to optimize these interactions.

The design principles for utilizing the 6-methylpiperidin-3-ol scaffold are summarized below:

| Design Principle | Rationale and Application |

| Modulation of Physicochemical Properties | The saturated piperidine ring and the hydroxyl group improve solubility and metabolic stability. thieme-connect.comthieme-connect.com |

| Exploitation of Chirality | The defined stereocenters allow for precise 3D orientation, enhancing potency and selectivity for the biological target. thieme-connect.com |

| Conformational Restriction | The 6-methyl group can limit the conformational flexibility of the piperidine ring, favoring a bioactive conformation. |

| Metabolic Blocking | The methyl group can sterically hinder sites of metabolic attack, increasing the drug's half-life. |

| Introduction of Key Interactions | The 3-hydroxyl group can form crucial hydrogen bonds with the target protein, contributing to binding affinity. |

By adhering to these principles, medicinal chemists can rationally design novel piperidine-containing frameworks with improved efficacy, selectivity, and pharmacokinetic properties, ultimately leading to the development of safer and more effective medicines.

Q & A

Q. What are the key steps and reagents for synthesizing 6-Methylpiperidin-3-ol hydrochloride with high enantiomeric purity?

- Methodological Answer : Synthesis typically involves stereoselective reduction of a ketone precursor (e.g., 6-methylpiperidin-3-one) using sodium borohydride (NaBH₄) or other chiral reducing agents, followed by cyclization and HCl salt formation. Continuous flow reactors and automated systems are recommended for improved yield and reproducibility .

- Key Reagents :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Reduction | NaBH₄, methanol, 0–5°C | Enantioselective reduction of ketone |

| Cyclization | HCl gas, THF, reflux | Piperidine ring closure |

| Salt Formation | HCl (aqueous), ethanol | Hydrochloride salt precipitation |

Q. How does the stereochemistry of this compound influence its interactions with biological targets?

- Methodological Answer : The (3S,6R) configuration enables hydrogen bonding via the hydroxyl group and hydrophobic interactions via the methyl group. Computational docking studies (e.g., AutoDock Vina) combined with NMR titration experiments can validate binding affinities to enzymes or receptors like GPCRs .

Q. What safety protocols are critical for handling this compound in the lab?

- Methodological Answer :

- Storage : 2–8°C in a dry, inert atmosphere to prevent hydrolysis .

- PPE : Nitrile gloves, safety goggles, and P95 respirators to avoid skin/eye irritation or inhalation .

- Spill Management : Neutralize with sodium bicarbonate, collect via vacuum filtration, and dispose as hazardous waste .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Purity : HPLC with a chiral column (e.g., Chiralpak AD-H) and UV detection at 254 nm .

- Structure Confirmation :

- NMR : - and -NMR to verify stereochemistry (e.g., δ 3.5–4.0 ppm for hydroxyl proton) .

- Mass Spectrometry : ESI-MS in positive ion mode (expected [M+H]⁺: m/z 132.1) .

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer :

- Standardized Assays : Use identical cell lines (e.g., HEK293 for GPCR studies) and buffer conditions (pH 7.4 PBS) to minimize variability .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to compare IC₅₀ values from independent studies .

Q. What strategies optimize the compound’s stability in aqueous solutions for in vivo studies?

- Methodological Answer :

- pH Adjustment : Stabilize at pH 3–4 using citrate buffer to prevent hydroxyl group oxidation .

- Lyophilization : Formulate with trehalose (1:1 w/w) to enhance shelf life .

Data Contradiction Analysis

Q. Why do computational predictions and experimental binding data for this compound sometimes diverge?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.